Product packaging for Methyl Methanesulfonate(Cat. No.:CAS No. 66-27-3)

Methyl Methanesulfonate

Cat. No.: B104607
CAS No.: 66-27-3
M. Wt: 110.13 g/mol
InChI Key: MBABOKRGFJTBAE-UHFFFAOYSA-N
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Description

Significance as a Research Chemical

The primary significance of methyl methanesulfonate (B1217627) in academic research lies in its function as a DNA alkylating agent. selleckchem.com It readily transfers methyl groups to DNA bases, primarily to guanine (B1146940) and adenine (B156593), leading to the formation of adducts such as 7-methylguanine (B141273) and 3-methyladenine. selleckchem.commdpi.com This action causes base mispairing and creates blocks for DNA replication, effectively inducing DNA damage. selleckchem.com This property makes MMS an indispensable tool for studying the intricate mechanisms of DNA repair, a fundamental process for maintaining genomic integrity and preventing diseases like cancer. selleckchem.comoup.com

Researchers utilize MMS to induce DNA damage in a controlled manner in various model organisms, from yeast (Saccharomyces cerevisiae) to mammalian cells, to investigate the cellular responses to genotoxic stress. oup.comnih.gov By observing how cells with specific genetic mutations respond to MMS-induced damage, scientists can elucidate the roles of different genes and proteins in DNA repair pathways, such as base excision repair (BER) and homologous recombination (HR). oup.com

Beyond its role in DNA repair studies, MMS serves as a model genotoxin for understanding the broader consequences of DNA damage, including cell cycle arrest, apoptosis (programmed cell death), and mutagenesis. donga.ac.krresearchgate.net Its use has been instrumental in identifying genes required for S phase progression in the presence of DNA damage and in exploring the links between DNA damage and other cellular processes like protein acetylation and lipid metabolism. nih.govdonga.ac.krnih.gov Furthermore, MMS has been employed in ecotoxicological studies to assess the impact of genotoxic agents on various organisms. mdpi.comscielo.br

Historical Context of Methyl Methanesulfonate Studies

The use of this compound in research has a long history, dating back to its recognition as a potent mutagen and carcinogen. Early studies in the mid-20th century established its ability to induce mutations and tumors in experimental animals, laying the groundwork for its classification as a probable human carcinogen. nih.govnih.gov These initial findings spurred further investigation into its mechanisms of action.

Historically, MMS was often used in cancer research as a representative DNA damaging agent and was even tested as a potential cancer chemotherapeutic agent. donga.ac.krnih.gov Seminal studies utilized MMS to understand how alkylating agents cause cell death and to explore its effects on cell cycle progression. For instance, research on P388 lymphoma cells in the 1960s demonstrated that the DNA synthesis (S) phase of the cell cycle was particularly sensitive to MMS. aacrjournals.org

Over the decades, the focus of MMS research has evolved. While early work concentrated on its toxic and mutagenic effects, later studies delved deeper into the molecular pathways that respond to the specific types of DNA lesions it creates. The discovery that cells deficient in certain DNA repair pathways exhibit heightened sensitivity to MMS has been a cornerstone of its use in genetic screens to identify novel DNA repair genes. oup.comnih.gov For many years, MMS was considered an agent that induces DNA double-strand breaks (DSBs), but more recent research has clarified that the DSBs observed in some experimental setups are artifacts of sample preparation and that MMS primarily causes heat-labile DNA damage that stalls replication forks. oup.com

Scope and Objectives of Current this compound Research

Current research involving this compound continues to be vibrant and multifaceted, with several key objectives. A primary focus remains the intricate details of DNA damage response (DDR) pathways. Scientists are actively investigating how different types of MMS-induced DNA lesions are recognized, signaled, and repaired. This includes studying the interplay between different repair pathways and the proteins involved.

A significant area of contemporary research is understanding the cellular consequences of MMS-induced DNA damage beyond the immediate repair processes. This includes investigating how MMS triggers signaling cascades that affect global cellular processes. For example, recent studies have shown that MMS can induce a wave of global protein hyperacetylation and trigger lipid alterations at the inner nuclear membrane, independent of its DNA-damaging ability. mdpi.comdonga.ac.krnih.gov These findings open new avenues for understanding the complex cellular response to genotoxic stress.

Furthermore, MMS continues to be a valuable tool in large-scale genetic and proteomic screens. Genome-wide screens in organisms like yeast aim to identify all genes whose deletion leads to sensitivity to MMS, thereby uncovering novel components of the DNA damage response network. nih.gov Proteomic studies, on the other hand, analyze the changes in protein expression and modification in response to MMS treatment, providing a broader picture of the cellular reprogramming that occurs. researchgate.net

Another active research direction involves using MMS to study the long-term effects of DNA damage, such as in multigenerational studies with model organisms like zebrafish. nih.gov These studies aim to understand how exposure to genotoxic agents can impact reproduction and the health of subsequent generations. The data from such research can provide insights into the potential long-term consequences of environmental exposure to genotoxic pollutants. nih.gov

Interactive Data Table: Key Research Findings with this compound

Research AreaModel SystemKey FindingReference(s)
DNA RepairSaccharomyces cerevisiae, Mammalian cellsMMS induces heat-labile DNA damage, and repair requires the base excision repair protein XRCC1. selleckchem.comoup.com
DNA Damage ResponseHuman cell lines (HEK293, HCT116)MMS induces a wave of global cellular protein hyperacetylation, correlating with cellular susceptibility. donga.ac.kr
Cell CycleP388 Lymphoma cellsThe S (DNA-synthetic) phase of the cell cycle is the most sensitive to MMS. aacrjournals.org
GenotoxicityAllium cepa (onion) root cellsMMS induces DNA damage in a dose-dependent manner, as measured by the comet assay. environmentaljournals.org
Lipid MetabolismNot specifiedMMS triggers lipid alterations at the inner nuclear membrane, independent of its DNA-damaging ability. mdpi.comnih.gov
Genetic ScreeningSaccharomyces cerevisiaeA genome-wide screen identified 103 genes whose deletion causes sensitivity to MMS. nih.gov
Multigenerational EffectsZebrafishChronic MMS exposure in the F0 generation led to reduced fertility and increased teratogenic effects in the F1 generation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O3S B104607 Methyl Methanesulfonate CAS No. 66-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl methanesulfonate
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InChI

InChI=1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3
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InChI Key

MBABOKRGFJTBAE-UHFFFAOYSA-N
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Canonical SMILES

COS(=O)(=O)C
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Molecular Formula

C2H6O3S
Record name METHYL METHANESULFONATE
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DSSTOX Substance ID

DTXSID7020845
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Molecular Weight

110.13 g/mol
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Physical Description

Methyl methanesulfonate is a colorless to amber liquid. (NTP, 1992), Colorless liquid; mp = 20 deg C; [HSDB] Colorless to amber liquid; [CAMEO] Clear faintly yellow liquid; [MSDSonline]
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Boiling Point

396 to 397 °F at 760 mmHg (NTP, 1992), 203 °C at 753 mm Hg
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Flash Point

220 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Solubility in water about 1:5; slightly sol in nonpolar solvents, Sol in dimethyl formamide and in propylene glycol (1 in 1)
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Density

1.2943 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2943 at 20 °C/4 °C
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Vapor Pressure

0.31 [mmHg]
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Color/Form

Colorless liquid

CAS No.

66-27-3
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Melting Point

68 °F (NTP, 1992), 20 °C
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Mechanistic Foundations of Methyl Methanesulfonate Activity

Alkylation Mechanisms in Biological Systems

The genotoxic effects of Methyl methanesulfonate (B1217627) (MMS) stem from its ability to directly methylate biological macromolecules, most notably nucleic acids. This process is governed by specific chemical reaction mechanisms that dictate its targets within the cell.

Direct Methylation of Nucleic Acids

Methyl methanesulfonate is a direct-acting alkylating agent, meaning it does not require metabolic activation to become reactive. ontosight.ai It readily methylates DNA and RNA, a process that has been studied directly using techniques like carbon-13 nuclear magnetic resonance spectroscopy. nih.govacs.org This direct methylation leads to the formation of various adducts on the DNA bases, which can disrupt normal cellular processes. ontosight.ai The interaction is not limited to the bases themselves; MMS can also methylate the phosphodiester backbone of DNA. wikipedia.org This direct chemical modification of nucleic acids is the foundational event that triggers the cascade of cellular responses to MMS exposure. nih.govacs.org

Primary DNA Adduct Formation: N7-Methylguanine and N3-Methyladenine

The primary targets of this compound (MMS) in DNA are the nitrogen atoms of purine (B94841) bases. umsha.ac.ir The most abundant DNA adduct formed by MMS is N7-methylguanine (N7-meG), which can constitute over 80% of the total adducts in double-stranded DNA. oup.comelifesciences.org Another significant adduct is N3-methyladenine (N3-meA), accounting for approximately 10-11% of the total adducts. oup.comelifesciences.org

While N7-meG is the most frequent lesion, it does not typically block DNA replication directly. umsha.ac.irnih.gov However, its chemical instability can lead to the spontaneous loss of the methylated base (depurination), creating an apurinic (AP) site which is both cytotoxic and mutagenic. umsha.ac.irnih.gov The N7-meG adduct can also undergo a ring-opening reaction to form a methyl-formamidopyrimidine adduct, which has been shown to block DNA polymerases in vitro. nih.gov

N3-methyladenine is considered a highly toxic lesion because it can block DNA replication. oup.comportlandpress.com Like N7-meG, N3-meA is also unstable and can be readily lost from the DNA backbone, generating an AP site. umsha.ac.ir The formation of these primary adducts, particularly N7-meG and N3-meA, represents the initial and most critical step in MMS-induced genotoxicity. nih.govselleckchem.com

AdductApproximate Percentage of Total Adducts in dsDNAPrimary Consequence
N7-Methylguanine (N7-meG)~83%Depurination leading to AP sites, potential for ring-opening. umsha.ac.iroup.comnih.gov
N3-Methyladenine (N3-meA)~10.8%Blocks DNA replication, depurination leading to AP sites. oup.comportlandpress.com
1-Methyladenine (1meA)~3.5%Blocks DNA replication. oup.com
3-Methylguanine (3meG)~0.6%Blocks DNA replication. oup.com
O6-Methylguanine (O6-meG)~0.3%Mispairing with thymine (B56734), leading to G:C to A:T transitions. oup.comnih.gov

Secondary DNA Adduct Formation and Phosphodiester Linkage Methylation

Beyond the primary adducts, this compound (MMS) can lead to the formation of secondary DNA lesions. The instability of N7-methylguanine and N3-methyladenine adducts results in their spontaneous hydrolysis, creating apurinic/apyrimidinic (AP) sites in the DNA. umsha.ac.iroup.com These AP sites are non-coding lesions that can block DNA replication and are highly mutagenic if not repaired.

Role of SN2-Type Reactions in Methylation Specificity

The chemical reactivity of this compound (MMS) is characterized by a bimolecular nucleophilic substitution (SN2) reaction mechanism. umsha.ac.irresearchgate.netacs.org In an SN2 reaction, the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This mechanism favors reactions with strong nucleophiles.

In the context of DNA, the nitrogen atoms of the purine and pyrimidine (B1678525) bases are more nucleophilic than the oxygen atoms. Consequently, SN2-type alkylating agents like MMS predominantly methylate the nitrogen atoms, leading to the high yields of N7-methylguanine and N3-methyladenine. umsha.ac.iracs.org This contrasts with SN1-type agents, which form a reactive carbocation intermediate and tend to methylate both nitrogen and oxygen atoms more evenly. researchgate.netacs.org The SN2 character of MMS is therefore a key determinant of its methylation specificity and the resulting spectrum of DNA adducts. umsha.ac.ir

Induction of DNA Lesions and Structural Perturbations

The methylation of DNA by this compound (MMS) initiates a cascade of events that perturb the structure of DNA and interfere with critical cellular processes like DNA replication.

Base Mispairing and Replication Fork Stalling

The DNA adducts formed by this compound (MMS) can lead to base mispairing during DNA replication. nih.govmolbiolcell.org For instance, the minor but significant adduct O6-methylguanine can mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations. oup.comnih.gov

Formation of DNA Single-Strand Breaks and Alkali-Labile Sites

This compound (MMS) is a monofunctional alkylating agent that primarily methylates DNA at the N7 position of guanine (B1146940) and the N3 position of adenine (B156593). While MMS does not directly induce double-strand breaks (DSBs) in DNA, its interaction with DNA leads to the formation of base adducts that are recognized and processed by the base excision repair (BER) pathway. This repair process is initiated by DNA glycosylases that recognize and remove the methylated bases, creating an apurinic/apyrimidinic (AP) site. These AP sites are subsequently cleaved by an AP endonuclease, resulting in the formation of a DNA single-strand break (SSB) with a 3'-hydroxyl and a 5'-deoxyribose phosphate (B84403).

These SSBs, along with the precursor AP sites which are chemically unstable and can be cleaved under alkaline conditions, are collectively referred to as alkali-labile sites. The presence of these sites is a hallmark of MMS-induced DNA damage. The formation of SSBs is a critical intermediate in the repair of MMS-induced lesions. However, the accumulation of unrepaired SSBs can be cytotoxic and genotoxic. For instance, in DNA polymerase β-deficient mouse embryonic fibroblasts, an accumulation of SSBs is observed in G1 phase cells following MMS treatment. nih.govoup.com If these SSBs persist and are encountered by the replication machinery in S-phase, they can be converted into more detrimental double-strand breaks. nih.gov

The efficiency of SSB repair can vary significantly between different cell types and can be dependent on their proliferative status. Studies have shown that actively dividing fibroblasts repair MMS-induced SSBs more efficiently than quiescent peripheral blood lymphocytes. researchgate.net This difference in repair capacity can influence the cellular sensitivity to MMS.

The following table summarizes key research findings on the formation of DNA single-strand breaks and alkali-labile sites induced by this compound.

Cell TypeKey FindingsReference
Human Peripheral Blood Lymphocytes and FibroblastsMMS induces identical amounts of SSBs in both cell types, but the rate of repair is higher in fibroblasts and is proliferation-dependent. researchgate.net researchgate.net
Mouse Embryonic Fibroblasts (DNA polymerase β null)Deficiency in DNA polymerase β leads to the accumulation of MMS-induced SSBs in the G1 phase of the cell cycle. nih.govoup.com nih.govoup.com
Chinese Hamster Ovary (CHO) CellsSodium arsenite can inhibit the repair of MMS-induced DNA damage, leading to an increase in alkali-labile sites. umsha.ac.ir umsha.ac.ir
Various Organs of Mice (liver, kidney, lung, spleen, testis, brain)MMS treatment leads to an increase in SSBs in all organs studied, with the persistence of these breaks varying between organs. nih.gov nih.gov

Indirect DNA Damage via Oxidative Stress and Reactive Oxygen Species Generation

Beyond its direct alkylating activity, this compound can also inflict indirect DNA damage through the induction of oxidative stress. This occurs when the cellular balance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense systems to neutralize them is disrupted. Exposure to MMS has been shown to increase the intracellular levels of ROS, which can subsequently damage cellular macromolecules, including DNA, proteins, and lipids. researchgate.netnih.gov

The generation of ROS following MMS treatment can occur through various mechanisms. One proposed mechanism involves the metabolic response to MMS-induced DNA damage. In the yeast Saccharomyces cerevisiae, MMS treatment has been observed to inhibit respiration and enhance ROS production, which is linked to a suppression of glycolysis. oup.comnih.gov This metabolic shift can lead to an increase in the production of reducing equivalents that may contribute to ROS generation. oup.com

Interestingly, MMS has also been found to trigger lipid alterations, particularly at the inner nuclear membrane, which appears to be independent of its direct DNA-damaging effects. nih.govnih.gov This suggests that MMS can induce a broader cellular stress response that includes lipid peroxidation, a process that can also generate reactive species capable of damaging DNA. The interplay between direct DNA alkylation and indirect oxidative damage highlights the complex nature of MMS-induced cytotoxicity and genotoxicity.

The following table provides an overview of research findings related to indirect DNA damage by this compound via oxidative stress.

Organism/Cell TypeKey Findings on Oxidative StressReference
Saccharomyces cerevisiaeMMS treatment triggers a rapid inhibition of respiration and enhances ROS production, accompanied by a strong suppression of glycolysis. oup.comnih.gov oup.comnih.gov
Human Lung Adenoma A549 CellsMMS induces the generation of ROS in a dose-dependent manner.
General Cellular ResponseMMS exposure leads to an increase in intracellular ROS, causing oxidative stress that damages proteins and DNA. researchgate.net This can also lead to lipid alterations at the inner nuclear membrane. nih.govnih.gov researchgate.netnih.govnih.gov

Cellular Responses to Methyl Methanesulfonate Induced Dna Damage

Activation of DNA Damage Response Pathways

The cellular reaction to MMS-induced DNA damage is initiated by the activation of sophisticated DNA damage response (DDR) pathways. umsha.ac.irmdpi.com This intricate network of signaling cascades serves to detect the DNA lesions, signal their presence, and orchestrate the appropriate cellular outcome. umsha.ac.ir

At the forefront of the DDR are the phosphatidylinositol 3-kinase-related kinases (PIKKs), which include Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). umsha.ac.irnih.gov These kinases are activated by different types of DNA damage. researchwithrutgers.com ATM and DNA-PKcs are primarily activated by DNA double-strand breaks (DSBs), while ATR responds to a broader range of lesions that result in single-stranded DNA (ssDNA), such as those that can arise from stalled replication forks caused by MMS-induced adducts. researchwithrutgers.comnih.gov

The Mre11-Rad50-Nbs1 (MRN) complex is responsible for recognizing DSBs and recruiting ATM, leading to its activation. nih.govnih.gov In contrast, ATR is activated when replication protein A (RPA) coats stretches of ssDNA, a common occurrence when DNA replication is impeded by MMS-induced lesions. researchwithrutgers.comnih.gov Once activated, these kinases phosphorylate a multitude of downstream substrates, initiating a signaling cascade that amplifies the damage signal throughout the cell. nih.gov

Following their activation, ATM and ATR phosphorylate and activate the checkpoint kinases CHK1 and CHK2. umsha.ac.ircambridge.org ATR primarily activates CHK1, while ATM is the main activator of CHK2. cambridge.org These activated checkpoint kinases then target a variety of downstream effector proteins, a crucial one being the tumor suppressor protein p53. umsha.ac.ircambridge.org

Phosphorylation of p53 by ATM, ATR, CHK1, and CHK2 leads to its stabilization and activation. umsha.ac.ircambridge.orgnih.gov Normally, p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets it for degradation. cambridge.org Phosphorylation disrupts the interaction between p53 and MDM2, allowing p53 to accumulate in the nucleus and function as a transcription factor. cambridge.orgnih.gov

The activation of the ATM/ATR and p53 pathways culminates in a coordinated cellular response to manage the DNA damage. umsha.ac.ir This response encompasses three primary outcomes: DNA repair, cell cycle arrest, and apoptosis. ontosight.aiumsha.ac.ir

Activated p53 plays a central role in this orchestration by transcriptionally regulating a wide array of genes. umsha.ac.irnih.gov For instance, p53 can induce the expression of genes involved in DNA repair pathways, facilitating the removal of MMS-induced lesions. umsha.ac.irdongguk.edu

Simultaneously, the DDR machinery can induce a temporary halt in the cell cycle, a process known as cell cycle arrest. ontosight.aiumsha.ac.ir This provides the cell with the necessary time to repair the damaged DNA before it can be replicated and passed on to daughter cells. umsha.ac.ironcotarget.com For example, activated CHK1 and CHK2 can phosphorylate and inactivate Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. cambridge.org This leads to arrest at the G1/S or G2/M checkpoints. umsha.ac.ircambridge.org

In situations where the DNA damage is too extensive to be repaired, the cell can initiate apoptosis, or programmed cell death. ontosight.aiplos.org This is a critical mechanism to eliminate severely damaged cells and prevent the propagation of potentially harmful mutations. ontosight.ai p53 is a key regulator of apoptosis, capable of inducing the expression of pro-apoptotic genes. umsha.ac.irresearchgate.net Studies have shown that MMS can induce apoptosis through both p53-dependent and p53-independent pathways. researchgate.net

Key Proteins in MMS-Induced DNA Damage Response Function References
ATM (Ataxia-Telangiectasia Mutated) A primary sensor kinase activated by DNA double-strand breaks. umsha.ac.irnih.gov
ATR (Ataxia-Telangiectasia and Rad3-related) A sensor kinase activated by single-stranded DNA, often at stalled replication forks. umsha.ac.irresearchwithrutgers.com
DNA-PKcs (DNA-dependent protein kinase, catalytic subunit) A kinase involved in the repair of DNA double-strand breaks. umsha.ac.irnih.gov
CHK1/CHK2 (Checkpoint kinases 1/2) Downstream kinases that are activated by ATM/ATR and mediate cell cycle arrest. umsha.ac.ircambridge.org
p53 A tumor suppressor protein that acts as a transcription factor to regulate DNA repair, cell cycle arrest, and apoptosis. umsha.ac.irnih.govdongguk.edu

DNA Repair Mechanisms in Response to Methyl Methanesulfonate (B1217627)

To counteract the deleterious effects of MMS-induced DNA alkylation, cells employ a variety of DNA repair mechanisms. The primary and most crucial pathway for repairing the types of lesions generated by MMS is the Base Excision Repair (BER) pathway. nih.govbiorxiv.org

The BER pathway is responsible for identifying and removing damaged or modified DNA bases. biorxiv.orgpnas.org It is a multi-step process that involves a series of specialized enzymes. biorxiv.org The process begins with the recognition of the damaged base by a DNA glycosylase. biorxiv.orgpnas.org This enzyme cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. biorxiv.org

Following the creation of the AP site, an AP endonuclease cleaves the phosphodiester backbone adjacent to the baseless site. pnas.org DNA polymerase β then fills the resulting single-nucleotide gap and removes the 5' deoxyribose phosphate (B84403) (dRP) moiety. pnas.orgnih.gov Finally, DNA ligase seals the nick in the DNA backbone, completing the repair process. nih.gov

The initial and rate-limiting step of BER is the recognition and excision of the damaged base by a DNA glycosylase. biorxiv.org In the context of MMS-induced damage, alkyladenine DNA glycosylase (AAG) is a key enzyme that recognizes and removes methylated bases such as 3-methyladenine. pnas.org

Key Proteins in MMS-Induced Base Excision Repair Function References
Alkyladenine DNA glycosylase (AAG) Recognizes and removes methylated DNA bases. pnas.org
AP endonuclease (APE1) Cleaves the DNA backbone at the apurinic/apyrimidinic (AP) site. pnas.orgnih.gov
DNA polymerase β (Pol β) Fills the single-nucleotide gap and removes the deoxyribose phosphate. pnas.orgnih.gov
DNA ligase III Seals the nick in the DNA backbone. nih.govresearchgate.net
X-ray repair cross-complementing protein 1 (XRCC1) A scaffold protein that coordinates the activities of BER enzymes. nih.govbiorxiv.orgnih.govresearchgate.net

Base Excision Repair (BER) Pathway

Short-Patch vs. Long-Patch BER Mechanisms

The primary defense against the base lesions induced by MMS is the Base Excision Repair (BER) pathway. molbiolcell.orgresearchgate.net BER is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosylic bond, creating an apurinic/apyrimidinic (AP) or abasic site. molbiolcell.orgnih.gov Following this initial step, the repair process can proceed via two main sub-pathways: short-patch BER (SP-BER) or long-patch BER (LP-BER), which are distinguished by the number of nucleotides replaced. nih.govnih.govmolbiolcell.org

Short-Patch BER (SP-BER) is the predominant pathway, replacing a single nucleotide. molbiolcell.org After the DNA glycosylase acts, an AP endonuclease cleaves the phosphodiester backbone 5' to the AP site. DNA polymerase β (Pol β) then removes the resulting 5'-deoxyribose phosphate (dRP) moiety and fills the one-nucleotide gap. The process is completed by DNA Ligase III, which seals the remaining nick. molbiolcell.org

Long-Patch BER (LP-BER) serves as an alternative pathway, replacing a stretch of 2 to 13 nucleotides. molbiolcell.orgnih.gov This pathway is often utilized when the 5'-dRP terminus cannot be readily removed. In LP-BER, DNA polymerases δ or ε, in conjunction with Proliferating Cell Nuclear Antigen (PCNA), perform a strand displacement synthesis, creating a flap structure. molbiolcell.orgoup.com This flap is then excised by flap endonuclease 1 (FEN1), and the final nick is sealed by DNA Ligase I. nih.gov Studies have shown that for lesions like 8-oxo-7,8-dihydroguanine and synthetic AP sites, LP-BER can account for a significant portion of repair events in vivo, with a mean patch length of 2-6 and 6-12 nucleotides, respectively. nih.gov

Table 1: Comparison of Short-Patch and Long-Patch Base Excision Repair

FeatureShort-Patch BER (SP-BER)Long-Patch BER (LP-BER)
Repair Patch Size 1 nucleotide molbiolcell.org2-13 nucleotides molbiolcell.orgnih.gov
Key Polymerase(s) DNA Polymerase β (Pol β) molbiolcell.orgDNA Polymerase δ/ε, PCNA molbiolcell.orgoup.com
Key Ligase DNA Ligase III molbiolcell.orgDNA Ligase I nih.gov
Flap Structure Not formedFlap created and excised by FEN1
Primary Role Major pathway for simple base lesionsAlternative pathway, handles complex or resistant termini

Nucleotide Excision Repair (NER) Pathway

While BER is the principal pathway for MMS-induced damage, the Nucleotide Excision Repair (NER) pathway also contributes to cellular resistance against this alkylating agent. mdpi.comresearchgate.net NER is typically responsible for removing bulky, helix-distorting lesions, such as those caused by UV radiation. nih.govwikipedia.org However, studies in yeast and other organisms have demonstrated that NER-deficient mutants exhibit increased sensitivity to MMS. researchgate.netnih.gov This suggests that NER acts as a compensatory or backup pathway, likely by repairing a subset of MMS-induced lesions, such as abasic (AP) sites that are intermediates in the BER pathway. researchgate.netnih.gov The involvement of NER highlights the functional overlap and redundancy among DNA repair mechanisms to ensure genomic stability. researchgate.net

The NER pathway is broadly divided into two sub-pathways: transcription-coupled NER (TC-NER) and global genome NER (GG-NER). wikipedia.org GG-NER is responsible for surveying and repairing damage throughout the entire genome, including in transcriptionally silent regions and on non-transcribed DNA strands. wikipedia.orgfrontiersin.org In response to MMS, transcriptomic analyses have revealed a significant induction of the GG-NER pathway. researchgate.net The activation of GG-NER is initiated by damage-sensing proteins that recognize distortions in the DNA helix. frontiersin.org In humans, this recognition is primarily carried out by the XPC-RAD23B complex, which constantly scans the genome. wikipedia.org Once a lesion is identified, a cascade of other NER factors is recruited to verify the damage, excise a short single-stranded DNA segment containing the lesion, and synthesize a new, error-free strand using the intact complementary strand as a template. wikipedia.org The activation of GG-NER in response to MMS underscores its role in removing helix-distorting intermediates that may arise during the processing of alkylation damage. researchgate.net

O6-Methylguanine-DNA Methyltransferase (MGMT)-Mediated Repair

A highly specialized and direct mechanism for repairing a specific type of MMS-induced damage involves the O6-Methylguanine-DNA Methyltransferase (MGMT) enzyme. nih.govnih.gov MMS can methylate the O6 position of guanine (B1146940), creating the highly mutagenic lesion O6-methylguanine (O6-meG). youtube.com This lesion can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. youtube.com

MGMT functions as a "suicide" enzyme to directly reverse this damage. youtube.comnih.gov It identifies the O6-meG lesion and transfers the methyl group from the guanine directly onto a cysteine residue within its own active site. nih.govyoutube.com This reaction stoichiometrically restores the guanine base in a single step but results in the irreversible alkylation and inactivation of the MGMT protein, which is then targeted for degradation. youtube.comnih.gov Because each MGMT molecule can only be used once, the cell's capacity to repair O6-meG is limited by the number of available MGMT molecules.

Table 2: Key Features of MGMT-Mediated Repair

FeatureDescription
Target Lesion O6-methylguanine (O6-meG) youtube.com
Mechanism Direct transfer of the methyl group from DNA to the enzyme nih.gov
Enzyme Fate Irreversibly inactivated ("suicide" enzyme) after one reaction youtube.comnih.gov
Pathway Type Direct Reversal Repair (Error-free)
Cellular Impact Prevents mutagenic G:C to A:T transitions youtube.com

Homologous Recombination (HR) in Repair of Stalled Replication Forks

When MMS-induced DNA lesions are not repaired before the cell enters S-phase, they can block the progression of the DNA replication machinery, leading to stalled or collapsed replication forks. nih.govembopress.org These stalled forks are a significant threat to genome integrity and can degenerate into highly toxic DSBs. umsha.ac.irmdpi.com The primary and most accurate pathway for repairing these replication-associated DSBs is Homologous Recombination (HR). researchgate.netwhiterose.ac.uk

HR utilizes an undamaged sister chromatid, which is in close proximity during S and G2 phases, as a template for error-free repair. embopress.org The process is initiated by the resection of the DNA ends at the break to create 3' single-stranded DNA (ssDNA) tails. These tails are coated by Replication Protein A (RPA), which is then replaced by the RAD51 recombinase, a crucial step mediated by other HR factors like BRCA2. nih.govresearchgate.net The resulting RAD51-ssDNA nucleoprotein filament then invades the homologous sister chromatid to search for a template, allowing for DNA synthesis to bridge the gap and restore the integrity of the replication fork. embopress.org The MMS22L-TONSL complex is one of the key players that promotes the efficient formation of RAD51 foci at sites of DNA damage, thereby stimulating the recombination-dependent repair of stalled forks. nih.gov

Bypass Repair (Postreplication Repair) Mechanisms

When a replicative DNA polymerase encounters a lesion that it cannot replicate past, cells can employ DNA damage tolerance (DDT) mechanisms, also known as Postreplication Repair (PRR), to complete DNA replication without first removing the damage. molbiolcell.orgwikipedia.org This strategy involves bypassing the lesion, leaving behind a single-strand gap in the newly synthesized DNA, which is then filled in after the fork has passed. biorxiv.orgoup.com PRR encompasses two major sub-pathways. researchgate.netplos.org

Template Switching (TS): This is an error-free mechanism that uses the newly synthesized sister strand as a temporary template to bypass the lesion. researchgate.netoup.com This process is thought to involve the formation of a reversed fork structure (a "chicken foot") and is dependent on homologous recombination proteins. biorxiv.org

Translesion Synthesis (TLS): This is a potentially error-prone mechanism that recruits specialized, low-fidelity DNA polymerases to synthesize DNA directly across the lesion. researchgate.netoup.com These TLS polymerases have more spacious active sites that can accommodate distorted DNA templates, but this flexibility comes at the cost of lower fidelity, making TLS a significant source of mutations. researchgate.net

The choice between these pathways is tightly regulated, often through post-translational modifications of the PCNA sliding clamp. plos.org

Rad6 and Rad52 Epistasis Group Contributions

The cellular response to MMS-induced damage is coordinated by several groups of genes, often referred to as epistasis groups, which function in common or parallel pathways. Among the most critical are the Rad6 and Rad52 groups. molbiolcell.org

The Rad6 epistasis group is central to the postreplication repair (PRR) pathway. molbiolcell.org The key players, Rad6 (an E2 ubiquitin-conjugating enzyme) and Rad18 (an E3 ubiquitin ligase), work together to monoubiquitinate PCNA at stalled replication forks. plos.org This modification serves as a crucial signal, recruiting the specialized translesion synthesis (TLS) polymerases to bypass the DNA lesion. plos.org Therefore, the Rad6 group is essential for the damage tolerance mechanisms that allow replication to proceed on a damaged template. molbiolcell.org

The Rad52 epistasis group , which includes RAD51, RAD52, RAD54, and others, is the cornerstone of the homologous recombination (HR) pathway. nih.govnih.gov These genes are indispensable for repairing the DSBs that arise when replication forks collapse at MMS-induced lesions. molbiolcell.orgnih.gov Rad52 protein is critical for loading the Rad51 recombinase onto ssDNA, an essential step for initiating the strand invasion required for homology-directed repair. plos.org Consequently, mutants in the Rad52 group are highly sensitive to MMS, underscoring the vital role of HR in resolving replication-blocking damage. molbiolcell.orgnih.gov

Table 3: Primary Contributions of Rad6 and Rad52 Epistasis Groups to MMS Damage Response

Epistasis GroupKey GenesPrimary PathwayFunction in MMS Response
Rad6 Group Rad6, Rad18Postreplication Repair (PRR) / Translesion Synthesis (TLS) molbiolcell.orgplos.orgInitiates damage bypass at stalled replication forks via PCNA ubiquitination, allowing replication to continue on a damaged template. plos.org
Rad52 Group Rad51, Rad52, Rad54Homologous Recombination (HR) nih.govnih.govMediates the error-free repair of double-strand breaks that form as a consequence of stalled or collapsed replication forks. molbiolcell.orgplos.org

Cell Cycle Checkpoint Regulation

Upon exposure to MMS, cells activate complex signaling pathways known as cell cycle checkpoints. These checkpoints serve as surveillance mechanisms that temporarily halt cell cycle progression, providing an opportunity for DNA repair before the damaged genetic material is replicated or segregated. molbiolcell.orgmolbiolcell.org

MMS-induced DNA lesions trigger the activation of both the G1/S and G2/M checkpoints. umsha.ac.irpnas.org The G1/S checkpoint prevents the cell from initiating DNA synthesis (S phase) with a damaged template, while the G2/M checkpoint blocks entry into mitosis, thereby preventing the segregation of damaged chromosomes. pnas.orgplos.org The activation of these checkpoints is a crucial defense mechanism against the mutagenic potential of MMS. umsha.ac.ir For instance, in human fibroblasts, increased expression of the Gadd45 protein following MMS treatment can arrest cells at the G2/M boundary. pnas.org This response, however, appears to be specific to certain types of DNA damage, as Gadd45 is not required for the G2 arrest induced by ionizing radiation. pnas.org

Central to the cell cycle checkpoint response is a network of checkpoint proteins that sense DNA damage and transduce the signal to downstream effectors. In yeast, the Rad53 protein kinase plays a pivotal role in this process. embopress.orgembopress.org Following MMS-induced DNA damage, Rad53 is activated through phosphorylation, a process that is dependent on other checkpoint proteins such as Mec1 and Tel1. embopress.orgnih.govpnas.org Activated Rad53 then phosphorylates a variety of downstream targets, leading to cell cycle arrest and the transcriptional induction of DNA repair genes. asm.orgoup.com

The activation of Rad53 in response to MMS is particularly robust during the S phase. embopress.orgembopress.org While Rad53 can be activated at any stage of the cell cycle by MMS, its activation is significantly enhanced during DNA replication. embopress.org This highlights the critical role of the Rad53 pathway in monitoring and responding to DNA damage that arises during the replication process. pnas.orgfmi.ch In the absence of key checkpoint proteins like Rad53, cells exhibit increased sensitivity to MMS, underscoring the importance of this pathway for cell survival. molbiolcell.orgpnas.org

Table 1: Key Checkpoint Proteins in MMS Response

Protein Function in MMS Response Key Findings
Rad53 Effector kinase in the DNA damage checkpoint pathway. Activated by phosphorylation in response to MMS-induced DNA damage, particularly during S phase. embopress.orgembopress.org Essential for cell cycle arrest and viability after MMS exposure. molbiolcell.orgpnas.org
Mec1/Tel1 Apical kinases that sense DNA damage. Responsible for the initial phosphorylation and activation of Rad53. embopress.orgnih.govpnas.org
Rad9 Adaptor protein. Facilitates the interaction between sensor kinases and Rad53, crucial for Rad53 activation in response to MMS. embopress.orgplos.org
Gadd45 Stress-induced protein in mammalian cells. Mediates G2/M arrest in response to MMS-induced DNA damage. pnas.org

Cells are particularly vulnerable to the cytotoxic effects of MMS during the S phase of the cell cycle. pnas.orgnih.gov The presence of MMS-induced DNA adducts impedes the progression of replication forks, leading to a slowing of DNA synthesis. pnas.orgoup.com This S-phase delay is an active process mediated by the checkpoint machinery to prevent the collapse of replication forks and the generation of more severe DNA lesions, such as double-strand breaks. pnas.orgpnas.org

Studies in yeast have shown that mutants defective in checkpoint pathways, such as rad53 and mec1 mutants, fail to properly slow down S-phase progression in the presence of MMS and exhibit a high rate of replication fork termination. pnas.orgresearchgate.net This leads to catastrophic consequences for genome integrity and results in a dramatic loss of cell viability. pnas.org The heightened sensitivity during S phase underscores the importance of the intra-S phase checkpoint in managing DNA damage encountered during replication. nih.govplos.orgpnas.org

Programmed Cell Death (Apoptosis) Induction

When the extent of MMS-induced DNA damage is overwhelming and cannot be effectively repaired, cells can activate a genetically controlled process of self-destruction known as apoptosis, or programmed cell death. nih.gov This serves as a critical quality control mechanism to eliminate heavily damaged cells and prevent the propagation of potentially harmful mutations. nih.gov

MMS-induced apoptosis can be triggered through both p53-dependent and p53-independent pathways. nih.govllu.edunih.gov In cells with functional p53, this tumor suppressor protein plays a key role in initiating the apoptotic program in response to genotoxic stress. nih.govresearchgate.net However, MMS can also induce apoptosis in cells lacking p53, indicating the existence of alternative mechanisms. llu.edunih.govjpatholtm.org

One of the key pathways involved in MMS-induced apoptosis is the mitochondrial pathway. researchgate.net This pathway is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a cascade of cysteine proteases known as caspases, including caspase-9 and caspase-3. llu.edunih.gov Activated caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. llu.edunih.gov In some cellular contexts, the activation of caspase-2 has also been implicated as an early event in the apoptotic cascade triggered by MMS. llu.edunih.gov

The decision to undergo apoptosis in response to MMS is not uniform and can be highly dependent on the cellular context, including the cell type and the status of various oncogenes and tumor suppressor genes. nih.govntu.edu.tw For example, studies have shown that NIH 3T3 cells transformed with the v-H-ras oncogene exhibit resistance to MMS-induced apoptosis and instead undergo necrosis. nih.govntu.edu.tw This resistance has been linked to the constitutive expression of the anti-apoptotic protein Bcl-2 and higher levels of glutathione (B108866) in these cells. nih.govntu.edu.tw

Furthermore, the mode of cell death can be influenced by other cellular factors. For instance, in some cancer cell lines, MMS induces necroptosis, a form of programmed necrosis, rather than apoptosis. nih.gov This process can be mediated by pathways involving reactive oxygen species (ROS). nih.gov These findings highlight the intricate and context-specific nature of the cellular response to MMS, where the ultimate fate of the cell—survival, apoptosis, or necrosis—is determined by a complex interplay of various signaling pathways. researchgate.netnih.govntu.edu.tw

Table 2: Factors Influencing MMS-Induced Apoptosis

Factor Influence on Apoptosis Key Findings
p53 Tumor suppressor protein. Can mediate apoptosis in response to MMS, but p53-independent pathways also exist. nih.govllu.edunih.govjpatholtm.org
Bcl-2 Anti-apoptotic protein. Constitutive expression can confer resistance to MMS-induced apoptosis. nih.govntu.edu.tw
Caspases Proteases that execute apoptosis. Activation of caspase-9, -3, and -2 is observed in MMS-induced apoptosis. llu.edunih.gov
v-H-ras Oncogene. Transformation with v-H-ras can shift the mode of cell death from apoptosis to necrosis. nih.govntu.edu.tw
Glutathione Antioxidant. Higher levels are associated with resistance to MMS-induced cell death. nih.govntu.edu.tw

Genotoxic and Mutagenic Effects of Methyl Methanesulfonate

Mutagenicity in Experimental Systems

MMS has been demonstrated to be mutagenic in numerous experimental models, from bacteria to mammalian cells. nih.govinchem.org Its ability to induce a variety of genetic alterations highlights its potent mutagenic activity.

Gene Mutation Induction (e.g., hprt, tk loci, ouabain (B1677812) resistance)

MMS induces gene mutations at several specific loci in cultured mammalian cells. For instance, it has been shown to cause mutations at the hprt (hypoxanthine-guanine phosphoribosyltransferase) locus in Chinese hamster ovary (CHO) cells, V79 lung fibroblasts, and human lymphoblasts. nih.gov In mismatch repair-deficient human cancer cell lines, MMS exposure led to an increase in mutations at the HPRT locus. nih.gov

Mutations at the tk (thymidine kinase) locus have also been observed in mouse lymphoma L5178Y cells following MMS treatment. nih.govoup.com Furthermore, MMS is capable of inducing ouabain-resistant mutants in mouse C3H 10T½ and L5178Y cells. nih.govnih.gov Studies have shown a dose-related increase in the frequency of ouabain-resistant mutants in L5178Y cells exposed to MMS. nih.gov

Gene Mutation Induction by Methyl Methanesulfonate (B1217627)

Cell LineGenetic LocusObserved EffectSource
Chinese Hamster Ovary (CHO) cellshprtGene mutations induced nih.gov
V79 Lung FibroblastshprtGene mutations induced nih.gov
Human LymphoblastshprtGene mutations induced nih.gov
Human Cancer Cell Lines (MMR-deficient)HPRTIncreased mutation frequency nih.gov
Mouse Lymphoma L5178Y cellstkGene mutations induced nih.govoup.com
Mouse C3H 10T½ cellsOuabain resistanceOuabain-resistant mutants induced nih.gov
Mouse L5178Y cellsOuabain resistanceOuabain-resistant mutants induced nih.govnih.gov

Somatic and Sex-Linked Recessive Lethal Mutations

In the fruit fly, Drosophila melanogaster, MMS is a potent inducer of both somatic and sex-linked recessive lethal mutations. nih.gov This has been observed when adult flies or larvae are exposed to MMS through their food. nih.gov Research on the zeste-white region of the X-chromosome in Drosophila has detailed the induction of recessive lethal mutations by MMS. nih.gov These findings are crucial for understanding the heritable genetic damage caused by this compound.

Clastogenic Effects and Chromosomal Aberrations

MMS exerts clastogenic effects, leading to chromosomal aberrations in various cell types. It has been found to induce chromosomal aberrations in rodent cells both in vitro and in vivo. nih.govinchem.org Specifically, chromosomal aberrations have been documented in mouse bone marrow and skin epidermal cells after a single intraperitoneal injection. nih.gov In cultured Chinese hamster ovary (CHO) cells, MMS is known to induce chromosomal aberrations. nih.gov The formation of these aberrations is often linked to the generation of DNA double-strand breaks during the replication of DNA containing MMS-induced lesions. nih.gov

Sister Chromatid Exchanges (SCEs)

A well-documented effect of MMS exposure is the induction of sister chromatid exchanges (SCEs). Increased frequencies of SCEs have been observed in a variety of cell systems, including human and rodent cell cultures. nih.govinchem.org For example, MMS induces SCEs in Chinese hamster ovary (CHO) cells, mouse lymphoma cells, and fetal mouse liver cells. nih.govnih.gov Studies have also demonstrated SCE induction in human peripheral lymphocytes exposed to MMS. aacrjournals.orgoup.com The formation of SCEs is considered a sensitive indicator of the genotoxic potential of chemical agents. researchgate.net Interestingly, some research suggests that the bromodeoxyuridine (BrdU) used to visualize SCEs can reduce the number of MMS-induced SCEs, indicating complex interactions in the underlying mechanisms. nih.gov

Micronuclei Formation

MMS is a potent inducer of micronuclei, which are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes left behind during cell division. The formation of micronuclei is a hallmark of genotoxic damage. MMS has been shown to induce micronuclei in a wide array of experimental systems, both in vitro and in vivo. nih.govinchem.org

In vitro, MMS increases the frequency of micronuclei in human HepG2 liver cells and mouse lymphoma cells. nih.gov In vivo, it induces micronuclei in mouse peripheral blood, skin keratinocytes, fetal liver erythrocytes, and in rat hepatocytes and lung fibroblasts. nih.gov Studies in rats have shown that MMS induces micronuclei in hepatocytes and bone marrow cells in a dose-dependent manner. nih.govresearchgate.net

Micronuclei Formation Induced by Methyl Methanesulfonate

Organism/Cell TypeExperimental SystemObserved EffectSource
Human HepG2 Liver CellsIn vitroIncreased micronuclei frequency nih.gov
Mouse Lymphoma CellsIn vitroIncreased micronuclei frequency nih.gov
Mouse Peripheral BloodIn vivoIncreased micronuclei frequency nih.gov
Mouse Skin KeratinocytesIn vivoIncreased micronuclei frequency nih.gov
Mouse Fetal Liver ErythrocytesIn vivoIncreased micronuclei frequency nih.gov
Rat HepatocytesIn vivoDose-dependent increase in micronuclei nih.govnih.govresearchgate.net
Rat Lung FibroblastsIn vivoIncreased micronuclei frequency nih.gov
Rat Bone Marrow CellsIn vivoDose-dependent increase in micronuclei nih.govresearchgate.net

DNA Damage Assessment in Diverse Organisms

The DNA-damaging properties of MMS have been confirmed in a wide variety of organisms, from bacteria to plants and mammals, using various assays. In bacteria such as Escherichia coli and Salmonella typhimurium, MMS induces DNA damage and is mutagenic. nih.govoup.comresearchgate.net

In plants, such as Allium cepa (onion), the comet assay has been used to demonstrate that MMS induces DNA damage in root cells in a dose-dependent manner. environmentaljournals.org

In mammalian systems, MMS-induced DNA damage has been extensively studied. It causes DNA single-strand breaks and alkali-labile sites in human lymphocytes in vitro. nih.govoup.combohrium.com Unscheduled DNA synthesis (UDS), a form of DNA repair, is induced in human epidermal keratinocytes, oral epithelial cells, and fibroblast cell cultures upon MMS exposure. nih.gov In vivo studies in rodents have shown that MMS induces DNA strand breaks in mouse kidney and spermatozoa, and DNA fragmentation in rat brain cells. nih.govnih.gov UDS has also been observed in mouse skin epithelium and in rat kidney cells and spermatocytes following in vivo treatment with MMS. nih.gov Furthermore, DNA damage has been detected in rabbit alveolar macrophages and Clara cell cultures incubated with MMS. nih.gov

Bacterial Mutagenesis (e.g., Ames Test, SOS Response in Salmonella)

This compound is a potent mutagen in various bacterial systems. nih.gov Its mutagenic activity is frequently assessed using the Ames test, which utilizes specific strains of Salmonella typhimurium to detect chemical mutagens. who.intre-place.be MMS has been shown to induce reverse mutations in Salmonella typhimurium strains such as TA100 and TA1535. who.intnih.gov The mutagenicity in strain TA100 is notably enhanced by the presence of the pKM101 plasmid, which is involved in error-prone DNA repair. researchgate.net

The mutagenic effects of MMS are closely linked to the induction of the SOS response, a global response to DNA damage in bacteria. oup.com This response involves the activation of a set of genes, including umuC and umuD, which are essential for translesional DNA synthesis, a process that allows DNA replication to proceed across damaged templates, albeit with a higher error rate. nih.govresearchgate.net Studies have shown that the frequency of MMS-induced mutations is significantly higher in umuC+ strains compared to umuC- strains. researchgate.net

The SOS-inducing activity of MMS can be measured using systems like the umu test in Salmonella typhimurium TA1535/pSK1002, where an increase in β-galactosidase activity indicates the induction of the umu gene. nih.gov Research has demonstrated that MMS is a potent inducer of the SOS response, leading to filamentous growth in bacteria, which is a visual indicator of this cellular stress response. oup.com

The mutagenic specificity of MMS in bacteria has been investigated, with studies indicating that it can cause various types of mutations. For instance, in Escherichia coli, MMS treatment leads to an increase in GC → AT, AT → TA, and GC → TA base substitutions. oup.com The level of MMS-induced mutagenesis is also influenced by the state of the DNA, with higher mutation rates observed in single-stranded DNA compared to double-stranded DNA. oup.com

The cellular repair mechanisms play a crucial role in mitigating the mutagenic effects of MMS. The base excision repair (BER) system and the AlkB protein, an oxidative DNA demethylase, are key players in removing MMS-induced DNA lesions. oup.comnih.gov The absence of these repair systems leads to increased sensitivity to MMS and a higher frequency of mutations. oup.comnih.gov

Table 1: Effect of MMS on Bacterial Strains

Bacterial Strain Test System Observed Effect Reference
Salmonella typhimurium TA100 Ames Test Induction of reverse mutations who.int
Salmonella typhimurium TA1535 Ames Test Induction of reverse mutations nih.gov
Salmonella typhimurium TA1535/pSK1002 umu Test Induction of umu gene expression nih.gov
Escherichia coli Mutagenesis Assay Increased frequency of base substitutions (GC→AT, AT→TA, GC→TA) oup.com
Escherichia coli (BER and AlkB deficient) Mutagenesis Assay Increased sensitivity and elevated mutation rates oup.comnih.gov

Mammalian Somatic Cell Mutagenicity

This compound exhibits significant mutagenic activity in mammalian somatic cells, inducing a range of genetic alterations. nih.gov It has been shown to cause gene mutations, sister chromatid exchanges, and micronuclei in both human and rodent cell cultures. nih.gov

In human cells, MMS induces DNA single-strand breaks and alkali-labile sites in lymphocytes and unscheduled DNA synthesis in epidermal keratinocytes, oral epithelial cells, and fibroblasts in vitro. who.int Furthermore, it has been found to induce gene mutations at the hprt locus in human lymphoblasts and sister chromatid exchanges and micronuclei in HepG2 human liver cells. nih.gov

Studies using rodent cell lines have provided further evidence of MMS's mutagenicity. It increases the frequency of sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells and mouse lymphoma cells. nih.gov In mouse lymphoma L5178Y/TK+/- cells, MMS predominantly induces small-colony mutants, which are often associated with chromosomal mutations. umich.edu The compound has also been shown to induce gene mutations at the hprt locus in Chinese hamster V79 lung fibroblasts. who.int

Interestingly, research suggests that MMS is a more potent clastogen (an agent that causes breaks in chromosomes) than a point mutagen. nih.gov While it can induce point mutations, its ability to cause chromosomal damage, such as micronuclei formation, is more pronounced. nih.gov This potent clastogenicity is considered a likely contributor to its carcinogenic properties. nih.gov

The mutagenic potential of MMS in mammalian cells is influenced by the cellular context, including the proliferative state of the cells. For instance, in actively dividing cells of the small intestine in mice, subacute treatments with MMS led to a significant, albeit low, increase in mutation frequency at both the native Dlb-1 locus and a lacI transgene. nih.gov

Table 2: Mutagenic Effects of MMS in Mammalian Somatic Cells

Cell Type Assay Effect Observed Reference
Human Lymphocytes DNA Damage Assay DNA single-strand breaks and alkali-labile sites who.int
Human Lymphoblasts Gene Mutation Assay (hprt locus) Induction of gene mutations nih.gov
HepG2 (Human Liver Cells) Cytogenetic Assay Sister chromatid exchanges and micronuclei nih.gov
Chinese Hamster Ovary (CHO) Cells Cytogenetic Assay Sister chromatid exchanges and chromosomal aberrations nih.gov
Mouse Lymphoma L5178Y/TK+/- Cells Mutagenicity Assay Predominantly small-colony mutants (chromosomal mutations) umich.edu
Mouse Small Intestine Epithelial Cells In vivo Mutation Assay Low but significant increase in mutation frequency nih.gov

DNA Damage in Invertebrate Models

This compound has been shown to induce DNA damage in various invertebrate models, highlighting its broad genotoxic activity. nih.govnih.gov These models are valuable for studying the fundamental mechanisms of DNA damage and repair in a whole-organism context.

In the fruit fly, Drosophila melanogaster, MMS induces both somatic and sex-linked recessive lethal mutations. nih.gov The larval wing imaginal disc of Drosophila is a particularly useful system for studying cellular responses to DNA damage in vivo. researchgate.net However, some studies suggest that the Chk2 homolog in Drosophila, known as Loki, which is involved in DNA damage checkpoints, may not be essential for the MMS-induced DNA damage checkpoint during larval development. nih.gov

The nematode Caenorhabditis elegans is another important invertebrate model for studying DNA damage responses. scispace.comuni-koeln.de In C. elegans, MMS exposure can induce a DNA damage response, and mutants in the DRM-complex, a gene repressor involved in cell cycle regulation, show resistance to MMS-induced damage. uni-koeln.de In early embryos, the DNA damage checkpoint response to MMS is actively silenced to allow for uninterrupted cell cycle progression, a process that involves the rad-2, gei-17, and polh-1 genes. nih.gov In contrast, mitotic cells in the gonad of C. elegans undergo a checkpoint-dependent cell cycle arrest upon MMS exposure. nih.gov

Marine invertebrates have also been utilized to investigate the genotoxic effects of MMS. In sea urchins, MMS induces DNA damage in various cells and tissues, including coelomocytes, muscle, esophagus, ampullae, and gonad, following in vivo exposure. nih.gov Studies on sea urchin larvae and coelomocytes have shown that larvae are generally more sensitive to the initial DNA damage caused by MMS compared to coelomocytes. oup.com The amphipod Quadrivisio lutzi has also been identified as a sensitive invertebrate model, with high mortality and significant DNA damage observed at relatively low concentrations of MMS. scielo.br

Table 3: DNA Damage Induced by MMS in Invertebrate Models

Invertebrate Model Tissue/Cell Type Observed Effect Reference
Drosophila melanogaster - Somatic and sex-linked recessive lethal mutations nih.gov
Caenorhabditis elegans Germline and Somatic Cells DNA damage response, cell cycle arrest uni-koeln.denih.gov
Sea Urchin (Strongylocentrotus purpuratus) Coelomocytes, Muscle, Esophagus, Ampullae, Gonad DNA damage nih.gov
Sea Urchin Larvae Whole Organism Higher sensitivity to initial DNA damage compared to coelomocytes oup.com
Amphipod (Quadrivisio lutzi) Whole Organism High mortality and DNA damage scielo.br

Carcinogenicity and Tumorigenesis Research

Evidence from Animal Carcinogenicity Studies

Animal studies have been instrumental in characterizing the carcinogenic potential of methyl methanesulfonate (B1217627). These studies have shown that MMS can induce tumors in multiple organs and tissues in rodents, with the route of exposure influencing the site of tumor development. nih.gov

Tumorigenesis in Rodent Models (e.g., nasal, nervous system, injection site, lung, lymphoma)

Exposure to methyl methanesulfonate has been linked to the development of a variety of tumors in rodent models. nih.gov The specific types of tumors observed often depend on the method of administration.

Nasal Tumors: Inhalation exposure to MMS in male rats resulted in a significant increase in the incidence of nasal tumors, predominantly squamous-cell carcinomas. nih.govnih.gov

Nervous System Tumors: Both subcutaneous and intraperitoneal injections of MMS in rats have been shown to produce tumors of the nervous system. inchem.orgnih.gov A single intraperitoneal injection in adult rats of both sexes led to the development of various nervous system tumors, including oligodendrogliomas, malignant neurofibromas, astrocytomas, malignant neurinomas, mixed gliomas, and meningiomas of the spinal cord. nih.gov

Injection Site Tumors: Subcutaneous injection of MMS in male rats caused cancers at the injection site, such as squamous-cell carcinoma and polymorphic-cell sarcoma. nih.gov Similarly, female mice developed sarcomas at the injection site following subcutaneous administration. nih.gov

Lung Tumors and Lymphoma: Oral administration of MMS in mice has been associated with an increased incidence of lung tumors (adenomas) and lymphomas. nih.govnih.gov Specifically, administration in drinking water led to benign lung tumors and lymphoma of the thymus in male mice. nih.gov One study also noted that MMS accelerated the occurrence of thymic lymphomas in AKR mice. inchem.org

Tumor TypeAnimal ModelRoute of ExposureReference
Nasal Tumors (mainly squamous-cell carcinoma)Male RatsInhalation nih.govnih.gov
Nervous System Tumors (e.g., oligodendroglioma, astrocytoma)Rats (both sexes)Subcutaneous and Intraperitoneal Injection nih.govnih.gov
Injection Site Tumors (e.g., sarcoma, squamous-cell carcinoma)Male Rats, Female MiceSubcutaneous Injection nih.gov
Lung Tumors (adenoma)Male MiceOral (drinking water) nih.gov
Lymphoma (thymus)Male MiceOral (drinking water) nih.gov

Carcinogenic Potential Following Single and Prenatal Exposures

The carcinogenic effects of this compound are not limited to chronic or repeated exposures. Research has demonstrated that even a single exposure can be sufficient to induce tumors. In rats, MMS was found to be carcinogenic after a single dose. inchem.orgnih.gov

Furthermore, exposure during prenatal development has been shown to have carcinogenic consequences for the offspring. nih.gov When pregnant rats were exposed to a single intraperitoneal injection of MMS on day 15 or 21 of gestation, their offspring developed tumors of the nervous system. nih.gov This highlights the ability of MMS to cross the placenta and exert its carcinogenic effects on developing fetuses. nih.gov

Tumor Promotion and Co-Carcinogenicity Studies

In addition to its role as a complete carcinogen, this compound has also been investigated for its potential as a tumor promoter and a co-carcinogen. In a multistage mouse skin model, MMS was not found to be a tumor initiator but did act as a stage I tumor promoter. inchem.org This indicates that while it may not initiate cancer on its own in this model, it can enhance the development of tumors initiated by other agents.

Co-carcinogenicity studies have shown that MMS can potentiate the carcinogenic effects of other chemicals. For instance, when instilled into the bladder of rats, MMS enhanced the tumor-inducing effect of N-methyl-N-nitrosourea. inchem.orgnih.gov

Mechanisms Linking Genotoxicity to Carcinogenesis

The carcinogenic activity of this compound is intrinsically linked to its genotoxic nature. nih.gov As a monofunctional alkylating agent, MMS directly damages DNA by methylating bases, primarily guanine (B1146940) at the N7 position and adenine (B156593) at the N3 position. pnas.orgmdpi.com This initial DNA damage can lead to a cascade of events that ultimately result in cancer.

Sustained DNA Damage and Genomic Instability

The DNA lesions induced by MMS, if not properly repaired, can lead to sustained DNA damage and genomic instability, which are hallmarks of cancer. wjgnet.com The methylation of DNA bases by MMS can cause base mispairing during DNA replication and can stall replication forks. pnas.orgmdpi.com The cellular processes that attempt to repair this damage, such as base excision repair, can lead to the formation of DNA strand breaks and abasic sites, which are themselves mutagenic. nih.govnih.gov

Role in Cancer Development and Chemotherapeutic Efficacy

The genotoxic effects of this compound serve as a model for understanding how DNA alkylating agents contribute to cancer development. mdpi.com The mutations and chromosomal alterations caused by MMS-induced DNA damage can activate oncogenes and inactivate tumor suppressor genes, key steps in the process of carcinogenesis. ebi.ac.uk

Interestingly, the same DNA-damaging properties that make MMS a carcinogen are also exploited in cancer therapy. spectrumchemical.com MMS has been used as a research chemical in the field of cancer research and has been investigated as a chemotherapeutic agent. nih.govdonga.ac.kr The rationale behind this is that the extensive DNA damage induced by alkylating agents can trigger cell death (apoptosis) in rapidly dividing cancer cells. ebi.ac.ukresearchgate.net

However, the efficacy of such treatments can be influenced by the cancer cells' own DNA repair capabilities. nih.gov For example, cancer cells with defects in certain DNA repair pathways, such as mismatch repair, may be more susceptible to the cytotoxic effects of MMS. nih.gov Conversely, some studies suggest that certain supplements, like folic acid, might reduce the efficacy of MMS treatment in some cancer cell lines. nih.gov The interplay between MMS-induced DNA damage, cellular repair pathways, and cell death mechanisms is a critical area of research for improving the effectiveness of alkylating agent-based chemotherapies. mdpi.comnih.gov

Toxicological and Systemic Biological Impacts of Methyl Methanesulfonate

Methyl methanesulfonate (B1217627) (MMS) is a well-characterized alkylating agent known for its genotoxic effects. Its interaction with biological systems extends beyond DNA damage, influencing a wide array of cellular processes. This article details the systemic distribution, metabolic fate, and the profound impacts of MMS on cellular oxidative balance, proteomics, and metabolism.

Advanced Research Methodologies and Models

In Vitro and In Vivo Testing Systems

The study of methyl methanesulfonate (B1217627) (MMS) has been significantly advanced through the use of diverse biological models. These systems, ranging from single-celled organisms to complex invertebrates, provide critical insights into the mechanisms of MMS-induced toxicity and genotoxicity.

Mammalian cell lines are instrumental in elucidating the cellular and molecular responses to MMS in a system that closely mimics human physiology.

Human Lymphoblasts:

Human lymphoblastoid cell lines are a cornerstone for investigating the mutagenic and DNA-damaging effects of MMS. Studies have demonstrated that MMS induces gene mutations at the hypoxanthine-guanine phosphoribosyltransferase (hprt) locus and causes DNA single-strand breaks and alkali-labile sites in these cells. nih.gov Research using lymphoblasts from patients with Alzheimer's disease has revealed a deficiency in the repair of MMS-induced DNA damage, suggesting a potential link between DNA repair capacity and neurodegenerative disorders. oup.com Furthermore, these cell lines have been employed to study the intricacies of DNA repair replication following MMS treatment and the development of genotoxic tolerance. nih.govnih.gov A comparative analysis of gene expression in human TK6 lymphoblastoid cells and mouse lymphoma cells showed that MMS triggers a more comprehensive cellular response in human cells, characterized by the induction of p53-dependent genes involved in DNA repair, cell cycle regulation, and apoptosis. nih.gov

Chinese Hamster Ovary (CHO) Cells:

Chinese Hamster Ovary (CHO) cells are widely used in genotoxicity studies due to their stable karyotype and ease of culture. In CHO cells, MMS is known to induce a range of genetic alterations, including sister chromatid exchanges and chromosomal aberrations. nih.govoup.com These cells have been pivotal in dissecting the pathways of DNA repair, with studies focusing on the amount of single-stranded DNA present during the repair of MMS-induced damage. nih.gov Research has also delved into how MMS affects cell survival at different stages of the cell cycle, with early S phase being particularly sensitive. researchgate.net Interestingly, the bromodeoxyuridine (BrdU) used to visualize sister chromatid exchanges has been found to reduce the frequency of MMS-induced exchanges. researchgate.net The influence of specific proteins, such as metallothionein, on the cytotoxicity of MMS has also been explored in CHO cell models, as has the heightened sensitivity of certain temperature-sensitive mutants to this alkylating agent. mdpi.commdpi.com

Mouse Lymphoma Cells (L5178Y):

The L5178Y mouse lymphoma cell line is a standard model for mutagenesis assays. Research has shown that MMS is toxic to these cells and causes a dose-dependent increase in mutations at the thymidine (B127349) kinase (tk) locus. mdpi.com Beyond point mutations, MMS also induces sister chromatid exchanges, chromosomal aberrations, and the formation of micronuclei in mouse lymphoma cells. nih.gov Studies have also investigated the synergistic effects on mutation frequencies when MMS is combined with other alkylating agents like ethyl methanesulfonate, revealing a greater than additive effect on the induction of mutants. nih.gov

Interactive Data Table: Effects of Methyl Methanesulfonate on Mammalian Cell Lines

Cell LineEndpointKey FindingsReferences
Human Lymphoblasts Gene MutationInduces mutations at the hprt locus. nih.gov
DNA DamageCauses single-strand breaks and alkali-labile sites. nih.gov
DNA RepairDeficient repair observed in cells from Alzheimer's patients. oup.com
Chinese Hamster Ovary (CHO) Cells Chromosomal AberrationsIncreases frequency of sister chromatid exchanges (SCEs) and chromosomal aberrations. nih.govoup.com
Cell Cycle EffectsCells in early S phase are most sensitive to killing by MMS. researchgate.net
DNA RepairUsed to study the formation of single-stranded DNA during repair. nih.gov
Mouse Lymphoma Cells (L5178Y) MutagenesisInduces a dose-dependent increase in mutations at the tk locus. mdpi.com
GenotoxicityInduces SCEs, chromosomal aberrations, and micronuclei. nih.gov
SynergismShows synergistic mutagenic effects with ethyl methanesulfonate. nih.gov

Fungal and yeast models, with their genetic tractability and rapid growth, have been invaluable for dissecting the fundamental mechanisms of DNA damage and repair in response to MMS.

Saccharomyces cerevisiae (Budding Yeast):

The budding yeast, S. cerevisiae, has been a workhorse for studying the cellular response to MMS. As a simple eukaryote, it allows for powerful genetic screens to identify genes involved in DNA repair and damage tolerance. Genome-wide screens of deletion mutants have identified numerous genes whose absence renders the cells sensitive to MMS, many of which were previously uncharacterized in the context of alkylation damage. pnas.org These studies have revealed that homologous recombination is a critical pathway for repairing MMS-induced lesions. nih.gov Transcriptomic and proteomic analyses have provided a global view of the changes in gene and protein expression following MMS exposure, highlighting the induction of DNA repair genes and alterations in metabolic pathways. oup.comresearchgate.netnih.govbiorxiv.orgnih.govresearchgate.netmolbiolcell.org Furthermore, S. cerevisiae has been used to demonstrate that MMS treatment can lead to heat-labile DNA damage. nih.govresearchgate.net

Candida albicans:

As a polymorphic fungus and a common human pathogen, C. albicans offers a unique model to study the interplay between DNA damage response and virulence. Transcriptional profiling of C. albicans exposed to MMS has identified a distinct set of responsive genes, some of which are involved in DNA repair, such as MGT1, DDR48, and MAG1. nih.govmdpi.comnih.gov A significant portion of the induced genes are related to antioxidant responses. mdpi.com The checkpoint kinase Rad53 and the cytokinesis regulator Hof1 have been shown to play crucial roles in the DNA damage response pathway in this organism. cancer.govmolbiolcell.orgplos.org Comparative transcriptomics reveal both similarities and notable differences in the MMS response between C. albicans and S. cerevisiae. mdpi.com

Fusarium oxysporum:

Research on the plant pathogenic fungus F. oxysporum has also utilized MMS to probe its DNA damage response. Transcriptomic and phosphoproteomic analyses have revealed a massive induction of DNA repair pathways, including nucleotide excision repair, upon MMS exposure. researchgate.net These studies have also highlighted the activation of networks involving proteins like Yap1 and Xbp1, and have identified MMS-responsive modules that are distinct from those in yeast, suggesting species-specific adaptations to DNA damage. researchgate.net

Interactive Data Table: Research Findings in Fungal and Yeast Models Exposed to this compound

OrganismResearch FocusKey FindingsReferences
Saccharomyces cerevisiae Genetic ScreensIdentified numerous genes required for MMS resistance, highlighting the importance of homologous recombination. nih.govpnas.org
Transcriptomics/ProteomicsRevealed global changes in gene and protein expression, including induction of DNA repair genes and metabolic shifts. oup.comresearchgate.netnih.govbiorxiv.orgnih.govresearchgate.netmolbiolcell.org
Candida albicans Transcriptional ProfilingIdentified MMS-responsive genes involved in DNA repair and antioxidant responses. nih.govmdpi.comnih.gov
DNA Damage ResponseThe checkpoint kinase Rad53 is central to the MMS response. cancer.govmolbiolcell.orgplos.org
Fusarium oxysporum Transcriptomics/PhosphoproteomicsShowed massive induction of DNA repair pathways and activation of specific stress response networks. researchgate.net

Invertebrate models are crucial for assessing the ecotoxicological impact of chemicals like MMS and for studying developmental and organismal responses to genotoxicity.

Amphipods:

Various species of amphipods, including Quadrivisio lutzi, Gammarus oceanicus, Eulimnogammarus vittatus, Gammarus lacustris, and Talitrus saltator, have been used as bioindicators for the genotoxic effects of MMS in aquatic environments. scielo.brresearchgate.netnih.govnih.govtandfonline.com These crustaceans have shown high sensitivity to MMS, with studies determining lethal concentrations (LC50) and observing significant DNA damage at sublethal concentrations. scielo.br Research has demonstrated that amphipods can absorb and accumulate MMS from their environment, making them effective models for understanding the bioaccumulation and trophic transfer of such toxicants. researchgate.netnih.govnih.gov

Drosophila melanogaster (Fruit Fly):

The fruit fly, Drosophila melanogaster, with its sophisticated genetic toolkit, has long been a premier model for studying mutagenesis and developmental biology. Although not extensively detailed in the provided context, the use of MMS in Drosophila research is well-established for inducing mutations to study gene function and DNA repair mechanisms, leveraging the organism's complex, multicellular development and short life cycle.

Sea Urchins:

Sea urchin embryos and coelomocytes (immune cells) are classic models in developmental biology and ecotoxicology. Studies have shown that MMS induces DNA damage, inhibits cell cycle progression, and triggers apoptosis in sea urchin embryos. mdpi.com Interestingly, sea urchin larvae appear to be more sensitive to the genotoxic effects of MMS than adult coelomocytes, exhibiting higher levels of initial DNA damage and mortality. oup.comoup.com However, the surviving larvae demonstrate an efficient capacity to repair the DNA damage. oup.com Coelomocytes, on the other hand, have shown a high level of resistance to a variety of DNA damaging agents, including MMS. nih.gov

Interactive Data Table: Ecotoxicological and Developmental Effects of this compound in Invertebrate Models

Model OrganismEndpointKey FindingsReferences
Amphipods Toxicity/GenotoxicityHigh sensitivity to MMS, with established lethal concentrations and evidence of DNA damage. scielo.brtandfonline.com
BioaccumulationAbsorb and accumulate MMS from the surrounding water. researchgate.netnih.govnih.gov
Drosophila melanogaster MutagenesisUsed as a model to induce and study genetic mutations.
Sea Urchins Developmental ToxicityInduces DNA damage, cell cycle delay, and apoptosis in embryos. mdpi.com
Differential SensitivityLarvae are more sensitive to MMS than adult coelomocytes. oup.comoup.com
DNA RepairSurviving larvae can efficiently repair MMS-induced DNA damage. oup.com

Molecular and Omics-Based Approaches

The advent of high-throughput molecular techniques has revolutionized the study of MMS, allowing for a detailed and comprehensive analysis of its effects at the molecular level.

A primary mechanism of MMS-induced genotoxicity is the formation of DNA adducts, which are covalent modifications to the DNA molecule. Advanced analytical techniques are employed to detect and quantify these adducts.

MMS is a monofunctional alkylating agent that primarily methylates purine (B94841) bases in DNA, with the major products being N7-methylguanine and N3-methyladenine. pnas.org The formation of these adducts can distort the DNA helix, block replication, and lead to mutations if not repaired.

Modern analytical methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) , have become the gold standard for DNA adduct analysis. nih.govmdpi.com These highly sensitive and specific techniques allow for the precise identification and quantification of known MMS-induced adducts in DNA samples from in vitro or in vivo exposures. For instance, a prediction-driven multiple reaction monitoring (MRM)-profiling strategy using UHPLC-MS/MS has been developed for the rapid discovery of unknown DNA adducts. nih.gov This approach has not only confirmed the presence of expected adducts but has also led to the discovery of five new DNA adducts induced by MMS, highlighting the complexity of its interaction with DNA. nih.gov Furthermore, studies have shown that other alkyl methanesulfonates can undergo transesterification in biological systems, resulting in the formation of MMS and subsequently methyl DNA adducts. nih.gov

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are active at a particular time. Gene expression profiling using DNA microarrays and RNA sequencing (RNA-seq) has been extensively used to understand the global cellular response to MMS exposure across a wide range of organisms.

These studies consistently show that MMS triggers massive and rapid changes in the transcriptional landscape:

In Saccharomyces cerevisiae , transcriptomic analyses have revealed that a large fraction of the genome is transcriptionally modulated in response to MMS. researchgate.netnih.govmolbiolcell.org These studies have identified clusters of co-regulated genes involved in DNA repair, cell cycle checkpoints, and metabolic pathways. pnas.orgbiorxiv.org

In Candida albicans , RNA-seq has identified hundreds of genes whose expression is significantly altered by MMS, with a notable upregulation of genes involved in antioxidant defense. nih.govmdpi.comnih.gov

In Fusarium oxysporum , transcriptomic analysis has shown a strong induction of DNA repair pathway genes. researchgate.net

In mouse lymphoma cells , gene expression profiling has shown surprisingly few gene expression changes in response to MMS, suggesting that these cells may be relatively refractory in their transcriptional response to this type of damage. oup.com

In contrast, human lymphoblastoid cells exhibit a more robust transcriptional response to MMS, characterized by the induction of p53-dependent genes. nih.gov

Studies in mouse spermatogenic cells have used RNA-seq to reveal stage-specific transcriptional responses to MMS, with different biological processes being affected in pachytene spermatocytes versus round spermatids. nih.gov

In the plant model Arabidopsis thaliana , MMS treatment alters the expression of thousands of genes, including those related to DNA repair, disease resistance, and protein degradation. researchgate.netmdpi.com

These transcriptomic studies provide a systems-level understanding of the complex regulatory networks that are activated to cope with MMS-induced DNA damage.

Interactive Data Table: Summary of Transcriptomic Studies on this compound Exposure

Organism/Cell TypeTechniqueKey FindingsReferences
Saccharomyces cerevisiae Microarray, RNA-seqMassive transcriptional changes; induction of DNA repair, checkpoint, and metabolic genes. researchgate.netpnas.orgbiorxiv.orgnih.govmolbiolcell.org
Candida albicans RNA-seqUpregulation of genes for DNA repair and antioxidant response. nih.govmdpi.comnih.gov
Mouse Lymphoma Cells MicroarrayLimited changes in gene expression. oup.com
Human Lymphoblastoid Cells MicroarrayInduction of p53-dependent genes involved in DNA repair and apoptosis. nih.gov
Mouse Spermatogenic Cells RNA-seqStage-specific transcriptional responses to DNA damage. nih.gov
Arabidopsis thaliana Microarray, DMS-MaPseqAltered expression of thousands of genes related to DNA repair, stress response, and metabolism. researchgate.netmdpi.com

Protein Expression and Modification Analysis (Proteomics, Phosphoproteomics)

The cellular response to this compound (MMS)-induced DNA damage involves significant alterations in the proteome, encompassing changes in protein expression, post-translational modifications, and protein-protein interactions. umsha.ac.irnih.gov Proteomic and phosphoproteomic analyses have been instrumental in elucidating these complex response networks.

Upon exposure to MMS, cells activate a wide array of defense mechanisms to maintain genomic integrity and cellular homeostasis. umsha.ac.ir A comprehensive proteomic analysis using mass spectrometry identified 53 proteins that were differentially expressed, with 36 being upregulated and 10 downregulated. umsha.ac.irnih.govumsha.ac.ir These proteins fall into several functional categories, including DNA damage response (DDR), cell cycle regulation, metabolic pathways, and protein folding. nih.govnih.gov

Key findings from proteomic studies reveal that proteins involved in the main energetic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and amino acid biosynthesis, show significant changes. nih.gov This suggests a co-regulation of DNA repair mechanisms and metabolic pathways in response to MMS-induced damage. umsha.ac.ir For instance, in Saccharomyces cerevisiae, proteome analysis after MMS treatment identified changes in proteins associated with basal transcription factors and RNA biogenesis. nih.gov

Phosphoproteomics, the study of protein phosphorylation, has provided deeper insights into the signaling cascades activated by MMS. nih.gov MMS-induced DNA damage triggers extensive phosphorylation events on DDR proteins, which alters their stability and function. umsha.ac.ir A landmark phosphorylation event is on the histone variant H2AX (forming γH2AX), which serves as a beacon for recruiting DNA repair proteins to the sites of double-strand breaks. umsha.ac.irresearchgate.net In yeast, a large-scale phosphoproteomic screen during replication stress induced by MMS identified 542 phosphopeptides (from 339 genes) with a significant change in abundance. nih.gov This screen pinpointed novel functional phosphorylation sites on proteins involved in the DNA damage checkpoint and repair, such as Apn1, Ctf4, Tof1, Rad50, and Xrs2. nih.gov

Furthermore, analysis of chromatin-associated proteins has shown that MMS treatment leads to an increased localization of over 500 proteins to chromatin, including histone chaperones, ubiquitin, and proteasome subunits. nih.gov This suggests that ubiquitin-mediated degradation by the proteasome at the chromatin plays a crucial role in the response to MMS-induced DNA damage. nih.gov Conversely, many nuclear phosphorylation events were found to decrease following MMS treatment, reflecting changes in kinase and phosphatase activities rather than just changes in total protein amounts. nih.gov

Table 1: Proteins with Altered Expression or Modification in Response to this compound (MMS)

Genetic Screening Methodologies (e.g., Genome-Wide Deletion Screens)

Genetic screening methodologies, particularly genome-wide deletion screens in the budding yeast Saccharomyces cerevisiae, have been invaluable for systematically identifying genes required for cellular resistance to MMS. nih.govnih.gov These high-throughput screens involve testing thousands of mutant strains, each with a single nonessential gene deleted, for their sensitivity to the cytotoxic effects of MMS. nih.govresearchgate.net

A systematic screen of approximately 5,000 viable haploid gene deletion mutants identified 103 genes whose absence renders the yeast sensitive to MMS. nih.gov This included 40 previously uncharacterized genes, significantly expanding the known network of the alkylation damage response. nih.gov A key finding from such screens is the identification of a "DNA damage core" of genes that are required for resistance to a broad range of DNA-damaging agents, not just MMS. nih.gov

However, these screens also identify genes with a specific role in the MMS response. nih.gov For example, a subset of genes was found to be crucial for S-phase progression specifically in the presence of MMS, suggesting they are involved in maintaining replication fork stability or processivity when the replication machinery encounters MMS-induced DNA lesions. nih.govnih.gov

The genes identified through these screens belong to a wide variety of functional pathways, including:

DNA Repair: Genes involved in base excision repair, post-replication repair, and homologous recombination are consistently identified. aacrjournals.org

DNA Damage Checkpoint: Key checkpoint genes that halt the cell cycle to allow time for repair are essential for survival after MMS exposure.

Chromatin Remodeling: Genes that modify chromatin structure to allow repair machinery access to damaged DNA.

Oxidative Stress Response: Screens have also implicated genes involved in managing oxidative stress, such as TSA1, SOD1, and YAP1, in suppressing mutations, highlighting a link between alkylation damage and oxidative byproducts. pnas.org

Interestingly, comparisons between genes identified in deletion screens (required for resistance) and genes whose transcription is induced by MMS show surprisingly little overlap. nih.gov This indicates that transcriptional upregulation is not the primary mechanism for conferring resistance to MMS damage for many essential response genes. nih.gov These genome-wide approaches provide a global view of the nonessential genes involved in maintaining genome stability and have been crucial in defining the cellular pathways that recognize and repair MMS-induced damage. nih.govpnas.org

Table 2: Selected Gene Categories Identified in Genome-Wide MMS Sensitivity Screens in S. cerevisiae

Biosensor Technology for Alkylating Agent Detection

The development of sensitive and rapid detection methods for alkylating agents like MMS is crucial for environmental monitoring and toxicological research. Biosensor technology, particularly electrochemical DNA biosensors, offers a promising approach for this purpose. nih.govmdpi.com These devices utilize immobilized biological components, typically DNA, as the recognition element to detect interactions with target analytes. mdpi.com

The fundamental principle behind DNA electrochemical biosensors for alkylating agent detection is the monitoring of changes in the electrochemical signals of DNA bases, primarily guanine (B1146940) and adenine (B156593), upon exposure to the agent. nih.gov Alkylating agents like MMS react with nucleophilic sites on DNA bases, forming adducts. nih.gov This modification of the DNA structure alters its electrochemical properties, which can be measured using techniques like differential pulse voltammetry (DPV). nih.gov

A typical electrochemical DNA biosensor consists of a working electrode (e.g., carbon paste or glassy carbon electrode) onto which double-stranded (dsDNA) or single-stranded (ssDNA) DNA is immobilized. nih.govsemanticscholar.org When the biosensor is exposed to a solution containing an alkylating agent, the agent interacts with the immobilized DNA. This interaction, specifically the alkylation of guanine and adenine residues, leads to a significant decrease in their oxidation peak currents. nih.govresearchgate.net The magnitude of this decrease is proportional to the concentration of the alkylating agent, allowing for quantitative analysis. nih.gov

Research has demonstrated the feasibility of this approach for various alkylating agents. nih.govnih.gov For example, a bacterial biosensor was constructed where a cell lysis gene was placed under the control of an SOS-responsive promoter in Escherichia coli. rsc.org Exposure to DNA-damaging agents, including MMS, induces the SOS response, leading to cell lysis that can be easily measured. This system demonstrated a dose-dependent response to MMS and achieved a limit of detection (LOD) of 34.4 μM. rsc.org

Electrochemical DNA biosensors provide several advantages for detecting alkylating agents, including high sensitivity, rapid response, and the potential for miniaturization for point-of-care or field applications. nih.gov They are valuable tools for studying the mechanisms of DNA-drug interactions in real-time and for screening compounds for potential genotoxicity. nih.govmdpi.com

Quantitative Assessment in Genotoxicity

Historically, genotoxicity data has been interpreted in a qualitative "yes/no" manner for hazard identification. researchgate.netnih.gov However, there is a growing emphasis on quantitative analysis of dose-response relationships to improve risk assessment. researchgate.netservice.gov.uk This involves moving beyond simple hazard identification to characterize the potency of a genotoxic agent and determine levels of exposure that may not pose a significant risk.

For alkylating agents like MMS, quantitative analysis has revealed that the dose-response relationship for genotoxic effects is often non-linear, sometimes exhibiting a threshold. nih.govresearchgate.net This non-linearity is largely attributed to the cell's capacity for DNA repair. nih.govresearchgate.net At low doses, efficient DNA repair mechanisms can remove the alkyl adducts formed by MMS, preventing the fixation of mutations or chromosomal damage, resulting in a no-observed-effect level. researchgate.net As the dose increases, these repair pathways can become saturated, leading to a rapid increase in genotoxic effects above a certain point (the breakpoint). researchgate.net

Dose-Response Analysis and Point of Departure Metrics (e.g., NOGEL, BPD)

To quantitatively describe the dose-response curve for genotoxicity, several point of departure (PoD) metrics are calculated. A PoD represents the point on the dose-response curve that marks the beginning of a low-dose extrapolation or the establishment of a margin of exposure. Key PoD metrics include:

No-Observed-Genotoxic-Effect-Level (NOGEL): This is the highest experimental dose tested at which no statistically significant increase in a genotoxic endpoint is observed compared to the control group. researchgate.netservice.gov.uk For MMS, a NOGEL of 5 mg/kg/day was identified for the induction of micronuclei in the blood reticulocytes of rats treated for four consecutive days. researchgate.net In an in vitro study using human lymphoblastoid cells, the lowest observed genotoxic effect level (LOGEL), the counterpart to NOGEL, was found to be 0.7 µg/ml for acute exposure. nih.gov

Breakpoint-Dose (BPD) or Threshold Dose (Td): This metric is derived from bilinear or "hockey-stick" models that fit the data with two intersecting lines. The BPD represents the dose at which the slope of the dose-response curve changes, often interpreted as the point where DNA repair saturation begins. researchgate.netnih.gov

Benchmark Dose (BMD): The BMD is a dose or concentration that produces a predetermined change in the response rate of an adverse effect (the benchmark response, or BMR) compared to background. service.gov.uknih.gov The lower 95% confidence limit on this dose, the BMDL, is typically used as the PoD. The BMD approach is often preferred as it uses all the data in the dose-response curve rather than relying on single dose levels like the NOGEL. service.gov.uknih.gov For genotoxicity data, a BMR of 10% (for a 10% increase in effect) is often considered. researchgate.netnih.gov

The selection of the appropriate PoD metric can depend on the available data and the underlying statistical model. researchgate.net Studies comparing these different approaches for MMS and other alkylating agents have found that the resulting PoD values are generally within the same order of magnitude. researchgate.netnih.gov The quantitative analysis of MMS genotoxicity data supports the existence of non-linear dose-responses for key biological events, providing a more nuanced basis for risk assessment than simple qualitative hazard classification. researchgate.net

Table 3: Point of Departure (PoD) Metrics for this compound (MMS) Genotoxicity

Table 4: List of Mentioned Compounds

Future Directions and Translational Research

Elucidating Complex Interplay of DNA Damage and Cellular Processes

Methyl methanesulfonate (B1217627) is a monofunctional alkylating agent known to cause significant DNA damage, primarily by methylating DNA bases. pnas.orgwikipedia.org The predominant adducts formed are N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA). nih.govumsha.ac.ir While N7-MeG is generally not considered highly toxic or mutagenic, N3-MeA is a lethal lesion that can block DNA replication. pnas.org The cellular response to this damage is multifaceted and involves a complex interplay of DNA repair pathways, cell cycle checkpoints, and potentially programmed cell death (apoptosis).

The primary mechanism for repairing MMS-induced lesions is the base excision repair (BER) pathway. nih.govnih.gov This process involves the recognition and removal of the damaged base by a DNA glycosylase, followed by the action of other enzymes to restore the correct DNA sequence. However, when the burden of damage is high or if the BER pathway is compromised, other cellular processes are activated. nih.gov

Homologous recombination (HR) is another crucial pathway involved in the response to MMS, particularly in repairing DNA double-strand breaks that can arise when replication forks encounter unrepaired lesions. wikipedia.orgnih.gov Studies in yeast have shown that cells deficient in HR are highly sensitive to MMS. nih.gov Furthermore, checkpoint proteins play a vital role in sensing the DNA damage and halting the cell cycle to allow time for repair, preventing the propagation of mutations. pnas.org Research has identified numerous genes involved in the MMS-induced DNA damage response, some of which are specific to this type of damage and are crucial for S-phase progression in the presence of alkylated DNA. pnas.orgpnas.org

Recent research has also highlighted that MMS can induce oxidative stress within cells, leading to the generation of reactive oxygen species (ROS). umsha.ac.irresearchgate.net This oxidative stress can cause further damage to proteins and DNA, complicating the cellular response. umsha.ac.irresearchgate.net The cell counters this by upregulating proteasomal degradation machinery and activating protein kinases involved in DNA damage signaling. researchgate.net

A key area of ongoing research is to fully unravel how these different pathways are coordinated and regulated. For instance, the decision between DNA repair, cell cycle arrest, and apoptosis is a critical determinant of cell fate following MMS exposure. Understanding the intricate signaling networks that govern these decisions will provide deeper insights into the fundamental mechanisms of genome maintenance.

Table 1: Key Cellular Responses to Methyl Methanesulfonate-Induced DNA Damage

Cellular ResponseKey Proteins/Pathways InvolvedPrimary Function
DNA Repair Base Excision Repair (BER), Homologous Recombination (HR), DNA GlycosylasesRemoval of methylated bases and repair of DNA strand breaks. nih.govnih.gov
Cell Cycle Checkpoint Rad53, Mec1, Rad9, Mrc1Halting cell cycle progression to allow time for DNA repair. pnas.orgmolbiolcell.org
Apoptosis p53Induction of programmed cell death in cases of extensive, irreparable damage. researchgate.netebi.ac.uk
Oxidative Stress Response Chaperones, Heat Shock Proteins, Proteasomal Degradation MachineryMitigation of damage caused by reactive oxygen species. umsha.ac.irresearchgate.net

Therapeutic Implications and Chemotherapeutic Agent Development

The cytotoxic properties of this compound, stemming from its ability to induce lethal DNA damage, have led to its investigation as a potential chemotherapeutic agent. wikipedia.orgebi.ac.uk The principle behind its use in cancer therapy is to overwhelm the DNA repair capacity of rapidly dividing cancer cells, leading to their death.

Research has shown that overexpressing certain DNA repair enzymes, such as N-methylpurine DNA glycosylase (MPG), can sensitize cancer cells to the effects of alkylating agents like MMS. aacrjournals.org This approach aims to create an imbalance in the base excision repair pathway, leading to an accumulation of toxic repair intermediates and subsequent cell death. aacrjournals.org Studies have demonstrated that human breast cancer cells overexpressing MPG become significantly more sensitive to MMS and the clinical chemotherapeutic temozolomide. aacrjournals.org

Furthermore, the sensitivity of cancer cells to MMS can be enhanced by co-administering inhibitors of the BER pathway. aacrjournals.org This strategy prevents the repair of the DNA lesions created by MMS, amplifying its cytotoxic effects. This highlights a potential combination therapy approach for cancer treatment.

It is important to note that the term "MMS" is also associated with "Miracle Mineral Supplement," a toxic substance falsely promoted as a cure for various diseases. wikipedia.org This is an entirely different and harmful substance and should not be confused with the chemical compound this compound used in controlled laboratory research and potential therapeutic development.

The development of magnetic mesoporous silica (B1680970) (MMS) nanoparticles represents another avenue for the therapeutic application of compounds like MMS. nih.govresearchgate.netrsc.org These nanoparticles can be designed to carry chemotherapeutic drugs and deliver them specifically to tumor sites. nih.govresearchgate.netrsc.org This targeted delivery system could potentially reduce the systemic toxicity associated with traditional chemotherapy.

Environmental Monitoring and Risk Assessment Methodologies

Given that this compound is a known mutagen and is reasonably anticipated to be a human carcinogen, monitoring its presence in the environment and assessing its associated risks are of significant importance. nih.govnih.gov While its primary use is in research laboratories, the potential for environmental release exists. nih.govmdpi.com

Several methodologies are employed to detect and assess the impact of MMS in the environment. The alkaline single-cell gel electrophoresis (comet) assay is a widely used method to measure DNA damage in individual cells and has been applied in environmental biomonitoring. nih.govnih.gov Studies have used this assay to evaluate DNA damage in organisms like tadpoles exposed to MMS, demonstrating its utility for monitoring genotoxicity in aquatic environments. nih.gov The comet assay can also be performed on human lymphocytes to assess DNA damage from environmental exposures. nih.gov

Lux-biosensors, which are genetically engineered bacteria that produce light in response to specific chemical exposures, offer another innovative approach for environmental monitoring. mdpi.com An E. coli-based lux-biosensor has been developed to specifically detect DNA alkylating agents like MMS. mdpi.com This tool can be used to assess the bioavailability and toxic effects of MMS in environmental samples and to study its accumulation in aquatic organisms. mdpi.com

Risk assessment for MMS involves evaluating its potential to cause harm to humans and the environment. nih.govnih.gov This process considers its carcinogenic properties and its ability to induce genetic mutations. nih.gov The International Agency for Research on Cancer (IARC) has classified this compound as "probably carcinogenic to humans (Group 2A)". nih.gov Environmental risk assessment also considers the fate and transport of MMS in the environment. It is known to hydrolyze in moist environments and is not expected to bioconcentrate significantly in aquatic organisms. nih.gov

Table 2: Methodologies for Environmental Monitoring and Risk Assessment of this compound

MethodologyApplicationPrinciple
Comet Assay Biomonitoring of genotoxicityMeasures DNA strand breaks in individual cells by observing the migration of DNA in an electric field. nih.govnih.gov
Lux-Biosensors Detection of bioavailable MMSUses genetically modified bacteria that luminesce in the presence of DNA alkylating agents. mdpi.com
Carcinogenicity Classification (IARC) Human health risk assessmentCategorizes the carcinogenic potential of a substance based on scientific evidence. nih.gov
Environmental Fate Modeling Environmental risk assessmentPredicts the persistence and movement of the chemical in different environmental compartments. nih.gov

Development of Novel Biomarkers for this compound Exposure and Effect

The development of sensitive and specific biomarkers is crucial for accurately assessing human exposure to this compound and for understanding its biological effects at the molecular level. Biomarkers can be categorized as markers of exposure, which indicate that an individual has been exposed to a substance, and markers of effect, which indicate a biological response to that exposure. nih.govnih.gov

One of the primary biomarkers of MMS exposure is the formation of DNA adducts. nih.govd-nb.info The predominant adduct, N7-methylguanine (N7-MeG), can be measured in various tissues and is a direct indicator of exposure. nih.govnih.gov Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the sensitive quantification of these adducts. researchgate.net

Protein adducts, such as those formed with hemoglobin, also serve as valuable biomarkers of systemic exposure. researchgate.netresearchgate.net Measuring methylated hemoglobin adducts can provide an integrated measure of exposure over the lifespan of red blood cells. researchgate.netresearchgate.net

Biomarkers of effect for MMS exposure often relate to the genotoxic consequences of DNA damage. These include the measurement of micronuclei in reticulocytes, which are small nuclear fragments indicative of chromosomal damage. researchgate.net Gene expression profiling (transcriptomics) is another powerful tool to identify changes in the expression of genes involved in DNA repair, cell cycle control, and stress responses following MMS exposure. pnas.orgbiorxiv.org These gene expression signatures can serve as sensitive indicators of a biological response to the chemical.

Furthermore, studies are exploring the use of the challenge-comet assay as a functional biomarker of DNA repair capacity. researchgate.net In this assay, cells are exposed to a DNA damaging agent in vitro, and the rate of DNA repair is measured. A reduced repair capacity could indicate a greater susceptibility to the harmful effects of genotoxic agents like MMS. The development of these novel biomarkers will enhance our ability to conduct molecular epidemiology studies, to identify susceptible populations, and to better understand the dose-response relationships for MMS-induced health effects. researchgate.netdoi.org

Q & A

Q. What are the validated analytical methods for detecting trace levels of MMS in pharmaceutical active ingredients (APIs)?

To detect MMS at trace levels (e.g., ≤0.4 µg/g), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely validated. Key parameters include:

  • Chromatography : Zorbax SB C18 column (150 × 4.6 mm, 3.5 µm) with mobile phase 0.1% formic acid:acetonitrile (70:30, v/v) at 50°C and 0.2 mL/min flow rate .
  • Mass spectrometry : Electrospray ionization (ESI) in positive ion mode with MRM transitions m/z 110.9 → 78.8 for MMS. Declustering potential: 45 V; collision energy: 15 V .
  • Validation : Linear range 0.0025–0.3 µg/mL (R² = 0.999), LOD 0.3 µg/g, LOQ 0.4 µg/g, accuracy 80–120%, precision %RSD <5% .

GC-MS is an alternative, using a CP-SIL 8 CB capillary column and electron impact ionization. LODs for MMS are ~6.2 ng/mL, with recoveries 94–98% in saxagliptin matrices .

Q. What safety protocols are critical when handling MMS in laboratory settings?

MMS is classified as Group 2A (probably carcinogenic to humans) by IARC due to its direct DNA alkylation and mutagenicity . Key protocols include:

  • Use of fume hoods, gloves, and protective eyewear to avoid inhalation/skin contact.
  • Waste disposal via hazardous waste streams.
  • Regular air monitoring in labs using MMS, as even trace exposure risks genotoxicity.

Advanced Research Questions

Q. How can matrix interference be minimized when quantifying MMS in API-rich samples?

Matrix effects arise from co-eluting API components. Strategies include:

  • Sample preparation : Pre-extraction with acetonitrile to solubilize MMS while precipitating interfering APIs .
  • Mobile phase optimization : Adding 0.1% formic acid improves peak symmetry and reduces ion suppression in ESI .
  • Column selection : Zorbax SB C18 outperforms other columns in resolving MMS/EMS from emtricitabine APIs, with retention times ~9–12 minutes .
  • Internal standards : Isotope-labeled MMS (if available) corrects for matrix-induced signal variability .

Q. How do LC-MS/MS and GC-MS compare for MMS quantification in terms of sensitivity and practicality?

ParameterLC-MS/MS GC-MS
LOD 0.3 µg/g6.2 ng/mL
LOQ 0.4 µg/g20 ng/mL
Recovery 82–97%94–98%
Matrix Tolerance Moderate (requires SPE)High (derivatization)
Run Time 20 minutes30–40 minutes

LC-MS/MS is preferred for high-throughput API analysis due to shorter run times and avoidance of derivatization. GC-MS offers superior sensitivity but requires derivatization (e.g., with pentafluorothiophenol), complicating workflow .

Q. What experimental designs are robust for assessing MMS-induced mutagenesis in vitro?

  • Cell lines : Use repair-deficient strains (e.g., E. coli SOS-response mutants or mammalian TK6 cells) to amplify mutagenic signals .
  • Dose selection : Span 0.1–10 µg/mL, balancing cytotoxicity (e.g., ≤30% cell death) and mutagenic response .
  • Endpoint assays : Combine Ames test (bacterial reverse mutation) with comet assay (DNA strand breaks) and γ-H2AX foci analysis (double-strand breaks) .
  • Controls : Include ethyl methanesulfonate (EMS) as a positive control and solvent-only negative controls .

Q. How should researchers address discrepancies in MMS recovery rates across analytical methods?

Discrepancies often stem from extraction efficiency or ion suppression . Mitigation steps:

  • Spike-and-recovery experiments : Add known MMS concentrations to API matrices pre- and post-extraction to quantify losses .
  • Standard addition : Spike calibration standards directly into sample extracts to correct for matrix effects .
  • Cross-validation : Compare results from LC-MS/MS, GC-MS, and HPLC-UV to identify method-specific biases .

Q. What are the regulatory considerations for MMS detection in preclinical drug development?

Per ICH M7 guidelines, MMS is a Class 1 "known mutagen" , requiring control at ≤1.5 µg/day intake. Key steps:

  • Risk assessment : Quantify MMS in all synthetic steps where sulfonate esters may form .
  • Analytical validation : Demonstrate method robustness via inter-lab reproducibility (e.g., %RSD <15% for precision) .
  • Documentation : Report LOD/LOQ, recovery rates, and stability data (e.g., 5-hour solution stability at 10°C) .

Q. Table 1. Key Validation Parameters for MMS Detection via LC-MS/MS

ParameterValue/OutcomeEvidence Source
Linearity (R²)0.999 (0.0025–0.3 µg/mL)
Precision (%RSD)2.39% (MMS), 3.83% (EMS)
Accuracy88–97% (MMS), 83–88% (EMS)
Stability5 hours at 10°C

Q. Table 2. Comparative Mutagenicity of Alkylating Agents

CompoundCarcinogenicity ClassPrimary DNA Lesion
MMSIARC 2AN7-methylguanine
EMSIARC 2BO6-ethylguanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.